Cas no 1403667-52-6 (3-Bromo-5-ethynyl-1-trityl-1h-indazole)

3-Bromo-5-ethynyl-1-trityl-1H-indazole is a versatile heterocyclic compound featuring a bromo-substituted indazole core with an ethynyl functional group at the 5-position and a trityl-protecting group at the 1-position. The bromo substituent enhances reactivity for cross-coupling reactions, while the ethynyl group enables further functionalization via click chemistry or Sonogashira coupling. The trityl group provides steric protection, improving stability during synthetic manipulations. This compound is particularly useful in medicinal chemistry and materials science as a building block for designing complex molecules, such as kinase inhibitors or conjugated polymers. Its well-defined structure and functional group compatibility make it a valuable intermediate for targeted synthesis.
3-Bromo-5-ethynyl-1-trityl-1h-indazole structure
1403667-52-6 structure
Product Name:3-Bromo-5-ethynyl-1-trityl-1h-indazole
CAS No:1403667-52-6
MF:C28H19BrN2
MW:463.367865800858
MDL:MFCD21602946
CID:2194341
PubChem ID:71302912
Update Time:2025-06-08

3-Bromo-5-ethynyl-1-trityl-1h-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-ethynyl-1-trityl-1h-indazole
    • 3-bromo-5-ethynyl-1-tritylindazole
    • DB-366211
    • 3-Bromo-5-ethynyl-1-(triphenylmethyl)-1H-indazole
    • 1403667-52-6
    • MDL: MFCD21602946
    • Inchi: 1S/C28H19BrN2/c1-2-21-18-19-26-25(20-21)27(29)30-31(26)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h1,3-20H
    • InChI Key: STPRPGPLOOYBPK-UHFFFAOYSA-N
    • SMILES: BrC1C2C=C(C#C)C=CC=2N(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 462.07316Da
  • Monoisotopic Mass: 462.07316Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 17.8Ų

3-Bromo-5-ethynyl-1-trityl-1h-indazole Pricemore >>

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Additional information on 3-Bromo-5-ethynyl-1-trityl-1h-indazole

Introduction to 3-Bromo-5-ethynyl-1-trityl-1H-indazole (CAS No. 1403667-52-6)

3-Bromo-5-ethynyl-1-trityl-1H-indazole (CAS No. 1403667-52-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Bromo-5-ethynyl-1-trityl-1H-indazole is composed of a brominated indazole core, an ethynyl group, and a trityl substituent. The bromine atom at the 3-position and the ethynyl group at the 5-position contribute to its reactivity and functional versatility. The trityl group, a triphenylmethyl moiety, provides additional stability and solubility properties, making this compound an attractive candidate for further chemical modifications and biological evaluations.

In recent years, 3-Bromo-5-ethynyl-1-trityl-1H-indazole has been extensively studied for its potential as a scaffold in drug discovery. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of inhibitors targeting specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 3-Bromo-5-ethynyl-1-trityl-1H-indazole as a key intermediate in the synthesis of potent inhibitors of bromodomain-containing proteins (BRDs). BRDs are known to play crucial roles in epigenetic regulation and are implicated in several cancers. The study demonstrated that derivatives of this compound exhibited high selectivity and efficacy against BRD4, a key target in cancer therapy.

Beyond its applications in cancer research, 3-Bromo-5-ethynyl-1-trityl-1H-indazole has also shown promise in the field of neuroscience. A recent publication in Chemical Biology & Drug Design reported the synthesis and evaluation of derivatives of this compound as potential modulators of ion channels and receptors involved in neurological disorders. The results indicated that certain derivatives exhibited significant activity against voltage-gated sodium channels (NaV) and N-methyl-D-aspartate (NMDA) receptors, suggesting their potential as therapeutic agents for conditions such as epilepsy and chronic pain.

The synthetic accessibility of 3-Bromo-5-ethynyl-1-trityl-1H-indazole is another factor contributing to its widespread use in research. Various synthetic routes have been developed to efficiently prepare this compound, including palladium-catalyzed cross-coupling reactions and copper-mediated cycloaddition reactions. These methods allow for the introduction of diverse functional groups, enabling the exploration of a wide range of chemical space.

In addition to its utility as a synthetic intermediate, 3-Bromo-5-ethynyl-1-trityl-1H-indazole has also been investigated for its intrinsic biological properties. Studies have shown that this compound itself exhibits moderate cytotoxic activity against various cancer cell lines, suggesting that it may serve as a lead compound for further optimization and development into more potent therapeutic agents.

The future prospects for 3-Bromo-5-ethynyl-1-trityl-1H-indazole are promising. Ongoing research is focused on optimizing its structure to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. Additionally, efforts are being made to explore its potential applications in other therapeutic areas beyond cancer and neuroscience.

In conclusion, 3-Bromo-5-ethynyl-1-trityl-1H-indazole (CAS No. 1403667-52-6) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs.

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